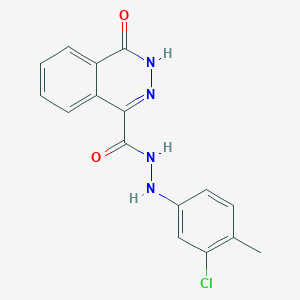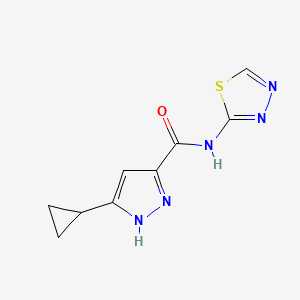![molecular formula C9H8N6O3 B7497606 N-[4-nitro-2-(1H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B7497606.png)
N-[4-nitro-2-(1H-tetrazol-5-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-nitro-2-(1H-tetrazol-5-yl)phenyl]acetamide, commonly known as NTAPA, is a chemical compound that has gained significant attention in the field of scientific research. NTAPA belongs to the class of tetrazole-based compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of NTAPA is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting their production, NTAPA may help alleviate inflammation and pain.
Biochemical and Physiological Effects
NTAPA has been shown to possess several biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins. In addition, NTAPA has been shown to possess anticonvulsant activity by modulating the levels of GABA neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NTAPA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to possess diverse biological activities, making it a useful tool for studying various diseases. However, one of the limitations of NTAPA is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of NTAPA. One potential area of research is the development of new synthesis methods to improve the yield and purity of the compound. Another area of research is the study of NTAPA's potential therapeutic applications in other diseases, such as cancer and neurodegenerative disorders. Additionally, the development of new derivatives of NTAPA with improved solubility and bioavailability may lead to the development of new drugs with diverse biological activities.
Conclusion
NTAPA is a tetrazole-based compound that has gained significant attention in the field of scientific research. It possesses diverse biological activities and has been studied for its potential therapeutic applications in various diseases. The compound has several advantages for lab experiments, but also has limitations due to its low solubility in water. Future research on NTAPA may lead to the development of new drugs with diverse biological activities and improved therapeutic efficacy.
Métodos De Síntesis
NTAPA can be synthesized by reacting 4-nitro-2-aminophenol with sodium azide and acetic anhydride in the presence of a catalyst. The resulting compound is then purified using column chromatography. The synthesis method of NTAPA has been extensively studied, and several modifications have been proposed to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
NTAPA has been studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant activities. NTAPA has also been studied for its potential use as a diagnostic tool in cancer imaging. The compound has been labeled with radioisotopes and used for targeted imaging of cancer cells.
Propiedades
IUPAC Name |
N-[4-nitro-2-(2H-tetrazol-5-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6O3/c1-5(16)10-8-3-2-6(15(17)18)4-7(8)9-11-13-14-12-9/h2-4H,1H3,(H,10,16)(H,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVZNDDIDXEKBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-Chloro-5-methylphenoxy)-1-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B7497530.png)
![N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]-2-(phenoxymethyl)benzamide](/img/structure/B7497535.png)


![N-[(2,4-dimethylphenyl)methyl]-N,1-dimethyl-2-oxopyridine-4-carboxamide](/img/structure/B7497551.png)

![2-phenothiazin-10-yl-N-[2-[(2-phenothiazin-10-ylacetyl)amino]ethyl]acetamide](/img/structure/B7497560.png)
![N,1-dimethyl-N-[(4-methylphenyl)methyl]-2-oxopyridine-4-carboxamide](/img/structure/B7497565.png)
![4-[4-(8-Methylimidazo[1,2-a]pyridin-2-yl)anilino]-4-oxobutanoic acid](/img/structure/B7497581.png)
![2-(3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B7497587.png)

![N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-phenoxyacetamide](/img/structure/B7497607.png)
![3-bromo-N-[(3-chlorophenyl)methyl]benzenesulfonamide](/img/structure/B7497616.png)

